5-bromo-2-methoxy-N'-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide
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Overview
Description
5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a nitro-thienyl moiety. Its molecular formula is C13H10BrN3O4S, and it has a molecular weight of 384.21 g/mol .
Preparation Methods
The synthesis of 5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide typically involves the condensation of 5-bromo-2-methoxybenzohydrazide with 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Chemical Reactions Analysis
5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
5-bromo-2-methoxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide: This compound has a similar structure but with a different substituent on the benzylidene group.
5-bromo-2-ethoxy-N’-[(E)-(2-methoxybenzylidene)]benzohydrazide: This compound has an ethoxy group instead of a methoxy group.
2-nitro-N’-(5-bromo-2-methoxybenzylidene)benzohydrazide: This compound has a nitro group on the benzylidene moiety .
The uniqueness of 5-bromo-2-methoxy-N’-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrN3O4S |
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Molecular Weight |
384.21 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrN3O4S/c1-21-11-4-2-8(14)6-10(11)13(18)16-15-7-9-3-5-12(22-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+ |
InChI Key |
MWZLVHOLKZUDHZ-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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